

The Methylene Bridge of 3-Phenyl-1H-indene: A Hub of Reactivity

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Compound of Interest

Compound Name: 3-Phenyl-1H-indene

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The compound **3-phenyl-1H-indene** is a polycyclic aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring, with a phenyl group substituted at the 3-position. The reactivity of this molecule is largely dominated by the methylene group (-CH₂-) at the 1-position. This guide provides a detailed exploration of the chemical behavior of this functional group, focusing on its acidity and subsequent reactions, which are of significant interest in organic synthesis and the development of novel therapeutics.

Physicochemical Properties of 3-Phenyl-1H-indene

A foundational understanding of the physical and chemical properties of **3-phenyl-1H-indene** is essential for its application in synthetic chemistry. Key properties are summarized below.

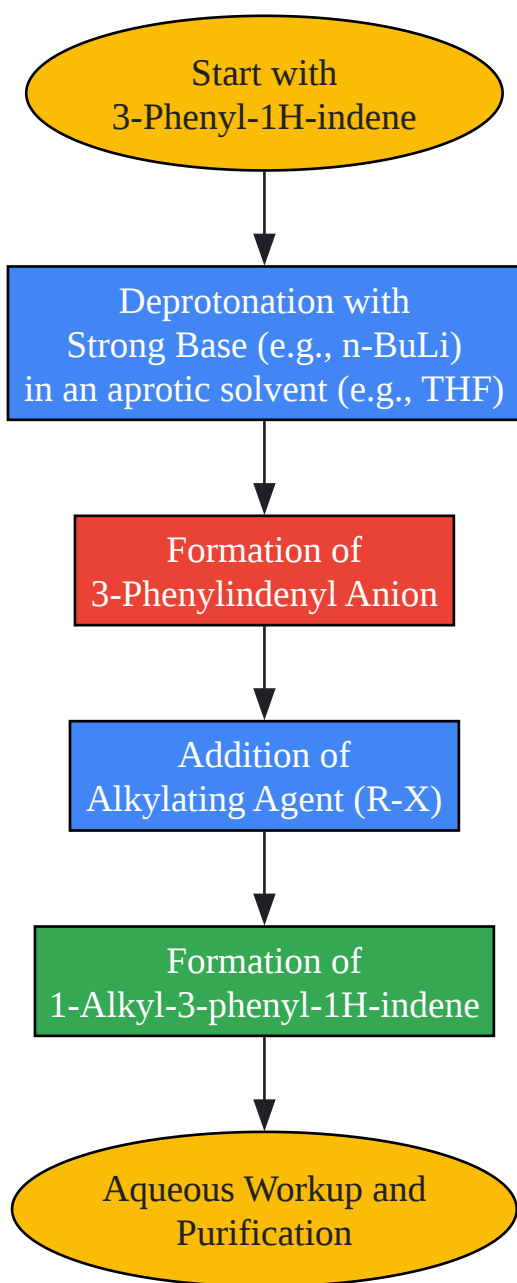
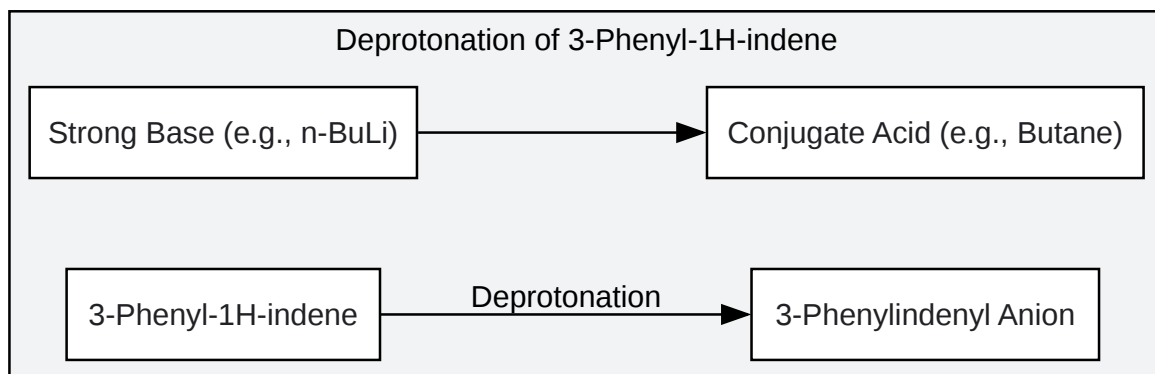
Property	Value	Reference
CAS Number	1961-97-3	[1]
Molecular Formula	C ₁₅ H ₁₂	[1]
Molecular Weight	192.26 g/mol	[1]
Appearance	Pale yellow to colorless liquid or oil	
Boiling Point	313.6 °C at 760 mmHg	
Density	1.104 g/cm ³	
Solubility	Insoluble in water; soluble in organic solvents like acetone, ethanol, and benzene.	

The Acidic Nature of the Methylene Group

The most significant characteristic of the methylene group in **3-phenyl-1H-indene** is the acidity of its protons. Deprotonation of this group leads to the formation of the 3-phenylindenyl anion, a highly stabilized conjugate base.

The stability of the 3-phenylindenyl anion arises from the delocalization of the negative charge throughout the cyclopentadienyl ring system, which becomes aromatic upon deprotonation, satisfying Hückel's rule ($4n+2$ π electrons). The pKa of the parent compound, indene, is approximately 20.1 in DMSO, indicating that it is significantly more acidic than typical hydrocarbons. While a specific pKa for **3-phenyl-1H-indene** is not readily available in the literature, the electronic influence of the phenyl group is expected to result in a similar pKa value.

This acidity allows for the facile generation of the 3-phenylindenyl anion using a variety of strong bases, which can then be used as a potent nucleophile in a range of chemical transformations.



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References

- 1. chemsynthesis.com [chemsynthesis.com]
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